Salvadoraside: A Technical Guide to its Chemical Structure and Molecular Weight Analysis
Salvadoraside: A Technical Guide to its Chemical Structure and Molecular Weight Analysis
Introduction
Salvadoraside, a naturally occurring lignan glycoside, has garnered interest within the scientific community for its potential biological activities. Isolated from the stems of Salvadora persica, a plant traditionally used for oral hygiene, this molecule presents a complex and intriguing chemical architecture.[1][2][3] This technical guide provides a comprehensive analysis of salvadoraside, detailing its chemical structure, molecular weight, and the analytical methodologies employed for its characterization. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties.
A point of clarification is essential at the outset. The scientific literature contains references to both "salvadoraside" and "salvadoside," which are distinct compounds isolated from Salvadora persica. This guide focuses exclusively on salvadoraside, the lignan glycoside.
Chemical Structure Elucidation
The definitive structure of salvadoraside has been established as 5,5'-dimethoxylariciresinol 4,4'-bis-O-β-D-glucopyranoside. This was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are the cornerstones of natural product structure elucidation.
Core Structure and Stereochemistry
Salvadoraside is a lignan, a class of phenylpropanoid dimers. The core of the molecule is a lariciresinol-type lignan, characterized by a specific arrangement of two phenylpropane units linked by a C8-C8' bond. The structure is further distinguished by methoxy groups at the C5 and C5' positions of the aromatic rings and two β-D-glucopyranoside units attached at the C4 and C4' phenolic hydroxyl groups.
The stereochemistry of the chiral centers within the lignan core is a critical aspect of its three-dimensional structure and, consequently, its biological activity. The precise stereochemical configuration was determined through detailed analysis of NMR data, including coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Key Structural Features:
-
Lignan Core: Lariciresinol-type.
-
Aromatic Substitution: Methoxy groups at C5 and C5'.
-
Glycosylation: Two β-D-glucopyranoside units at C4 and C4'.
Molecular Weight and Formula
A fundamental characteristic of any chemical entity is its molecular weight. This parameter is crucial for a variety of applications, from dosage calculations in pharmacological studies to the interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₈O₁₈ | PubChem |
| Molecular Weight (Molar Mass) | 744.7 g/mol | PubChem |
| Monoisotopic Mass | 744.28406468 Da | PubChem |
Analytical Workflow for Characterization
The characterization of a natural product like salvadoraside is a multi-step process that begins with its isolation from the natural source and culminates in its unambiguous structural and physicochemical characterization.
Caption: General workflow for the isolation and characterization of salvadoraside.
Part 1: Isolation and Purification Protocol
The initial and critical step in the analysis of salvadoraside is its isolation from the plant matrix, typically the stems of Salvadora persica.
Rationale for Method Selection: The choice of a multi-step chromatographic procedure is dictated by the complexity of the plant extract, which contains a multitude of other phytochemicals. A combination of different chromatographic techniques, exploiting varying separation principles (e.g., adsorption, partition), is necessary to achieve the high degree of purity required for spectroscopic analysis.
Step-by-Step Protocol:
-
Extraction:
-
Air-dried and powdered stems of Salvadora persica are subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This step serves to fractionate the extract based on the polarity of its constituents. Salvadoraside, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over a silica gel stationary phase.
-
The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with salvadoraside are further purified by preparative HPLC using a reversed-phase column (e.g., C18).
-
An isocratic or gradient elution with a mixture of water and methanol or acetonitrile is employed to yield pure salvadoraside.
-
Part 2: Molecular Weight Determination by Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the precise molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.
Rationale for Method Selection: Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like glycosides, as it minimizes fragmentation and preserves the molecular ion.
Experimental Protocol:
-
Sample Preparation: A dilute solution of pure salvadoraside is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer equipped with an ESI source is used.
-
Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.
-
Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the molecular ion. The high-resolution measurement of this peak's mass-to-charge ratio (m/z) allows for the calculation of the exact mass and, subsequently, the confirmation of the molecular formula (C₃₄H₄₈O₁₈).
Caption: A simplified workflow for mass spectrometry analysis of salvadoraside.
Part 3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms.
Rationale for Method Selection: 1D NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential to piece together the molecular puzzle by revealing through-bond and through-space correlations.
Experimental Protocol:
-
Sample Preparation: A few milligrams of pure salvadoraside are dissolved in a deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
A 1D ¹H NMR spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and coupling patterns of all the proton signals.
-
Key expected signals include those for aromatic protons, methoxy groups, and the protons of the lignan core and the sugar moieties.
-
-
¹³C NMR Spectroscopy:
-
A 1D ¹³C NMR spectrum is acquired to determine the number of distinct carbon atoms and their chemical shifts.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing the connectivity within the lignan core and the sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity between different structural fragments, such as the linkage of the sugar units to the lignan core and the position of the methoxy groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information about the stereochemistry of the molecule.
-
Data Interpretation: A meticulous analysis of all the NMR data allows for the complete assignment of all proton and carbon signals and the confirmation of the overall structure and stereochemistry of salvadoraside.
Conclusion
The structural elucidation and molecular weight determination of salvadoraside serve as a classic example of the analytical chemistry workflow applied to natural product research. Through a systematic process of isolation, purification, and spectroscopic analysis, the precise chemical identity of this lignan glycoside from Salvadora persica has been established. The detailed protocols and analytical principles outlined in this guide provide a robust framework for researchers and scientists working with this and other complex natural products. A thorough understanding of these techniques is fundamental to ensuring the quality, consistency, and scientific validity of research in the field of drug discovery and development.
References
- Kamel, M. S., Ohtani, K., Assaf, M. H., Kasai, R., El-Shanawani, M. A., Yamasaki, K., Ali, A. A., & Tanaka, O. (1992). Lignan glycosides from stems of Salvadora persica. Phytochemistry, 31(7), 2469-2471.
- Sher, H., & Alyemeni, M. N. (2010). Ethnobotanical and pharmaceutical evaluation of Salvadora persica L.: A review. Journal of Medicinal Plants Research, 4(25), 2848-2854.
- Aumeeruddy, M. Z., Zengin, G., & Mahomoodally, M. F. (2018). A review of the traditional and modern uses of Salvadora persica L. (Miswak): A promising medicinal plant. Journal of Ethnopharmacology, 213, 409-444.
- Al-Sohaibani, S., & Al-Yahya, M. (2010). The effect of Salvadora persica (miswak) extract on the microbial load of the oral cavity. Saudi Dental Journal, 22(3), 127-132.
